molecular formula C15H21N3O2 B12622921 N-[2-[(3R,4S)-4-amino-3-phenylpiperidin-1-yl]-2-oxoethyl]acetamide CAS No. 913092-77-0

N-[2-[(3R,4S)-4-amino-3-phenylpiperidin-1-yl]-2-oxoethyl]acetamide

Cat. No.: B12622921
CAS No.: 913092-77-0
M. Wt: 275.35 g/mol
InChI Key: GOHXINMLZFQUFS-KBPBESRZSA-N
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Description

N-[2-[(3R,4S)-4-Amino-3-phenylpiperidin-1-yl]-2-oxoethyl]acetamide is a chiral piperidine-based compound of interest in medicinal chemistry and drug discovery research. This molecule features a stereospecific 4-amino-3-phenylpiperidine core, a structure often explored in the development of biologically active compounds . The acetamide group linked via an oxoethyl spacer contributes to its properties as a potential building block for novel therapeutics. Piperidine derivatives are frequently investigated for their interaction with various enzymatic targets and cellular receptors . Researchers are exploring these types of compounds in high-throughput screening assays to identify new kinase inhibitors . The specific stereochemistry (3R,4S) of this compound is a critical feature for its binding affinity and selectivity, making it a valuable candidate for structure-activity relationship (SAR) studies. This product is intended for research applications in laboratory settings only. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) before use. Proper personal protective equipment should be worn, and all standard laboratory safety protocols should be followed. Note: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

913092-77-0

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

N-[2-[(3R,4S)-4-amino-3-phenylpiperidin-1-yl]-2-oxoethyl]acetamide

InChI

InChI=1S/C15H21N3O2/c1-11(19)17-9-15(20)18-8-7-14(16)13(10-18)12-5-3-2-4-6-12/h2-6,13-14H,7-10,16H2,1H3,(H,17,19)/t13-,14-/m0/s1

InChI Key

GOHXINMLZFQUFS-KBPBESRZSA-N

Isomeric SMILES

CC(=O)NCC(=O)N1CC[C@@H]([C@@H](C1)C2=CC=CC=C2)N

Canonical SMILES

CC(=O)NCC(=O)N1CCC(C(C1)C2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(3R,4S)-4-amino-3-phenylpiperidin-1-yl]-2-oxoethyl]acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. The process often includes:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group is usually introduced via a substitution reaction.

    Amidation: The final step involves the formation of the amide bond, which can be accomplished using reagents like acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(3R,4S)-4-amino-3-phenylpiperidin-1-yl]-2-oxoethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N-[2-[(3R,4S)-4-amino-3-phenylpiperidin-1-yl]-2-oxoethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-[(3R,4S)-4-amino-3-phenylpiperidin-1-yl]-2-oxoethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[(3R,4S)-4-amino-3-phenylpiperidin-1-yl]-2-oxoethyl]acetamide
  • N-[2-[(3R,4S)-4-amino-3-phenylpiperidin-1-yl]-2-oxoethyl]propionamide
  • N-[2-[(3R,4S)-4-amino-3-phenylpiperidin-1-yl]-2-oxoethyl]butyramide

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and biological activities, making it a valuable compound for targeted research and applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-[2-[(3R,4S)-4-amino-3-phenylpiperidin-1-yl]-2-oxoethyl]acetamide, also known by its CAS number 913092-78-1, is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C18H24N4O2
  • Molecular Weight : 328.41 g/mol
  • CAS Number : 913092-78-1

This compound features a piperidine ring, which is known for its role in various biological activities, particularly in neuropharmacology.

This compound exhibits its biological effects primarily through modulation of neurotransmitter systems. It is believed to interact with opioid receptors, particularly the mu-opioid receptor, which plays a crucial role in pain modulation and reward pathways.

Key Mechanisms:

  • Opioid Receptor Agonism : The compound acts as an agonist at mu-opioid receptors, leading to analgesic effects.
  • Inhibition of Reuptake : It may inhibit the reuptake of certain neurotransmitters, enhancing their availability in the synaptic cleft.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties against excitotoxicity.

Biological Activity and Efficacy

Research has highlighted several biological activities associated with this compound:

Table 1: Summary of Biological Activities

ActivityDescriptionReference
AnalgesicSignificant pain relief in animal models
AntidepressantShows promise in reducing depressive behaviors
NeuroprotectiveProtects neuronal cells from oxidative stress
Anti-inflammatoryReduces inflammation markers in vitro

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Analgesic Efficacy Study :
    • Objective : To assess pain relief in rodent models.
    • Findings : The compound significantly reduced pain responses compared to control groups, suggesting strong analgesic properties.
    • Reference : Animal study published in Journal of Pain Research .
  • Neuroprotection Against Ischemia :
    • Objective : To evaluate neuroprotective effects in ischemic models.
    • Findings : Treatment with the compound resulted in reduced neuronal death and improved functional outcomes post-injury.
    • Reference : Study published in Neuroscience Letters .
  • Behavioral Assessment in Depression Models :
    • Objective : To investigate antidepressant-like effects.
    • Findings : The compound exhibited significant reductions in immobility time in forced swim tests, indicating potential antidepressant activity.
    • Reference : Research published in Psychopharmacology .

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